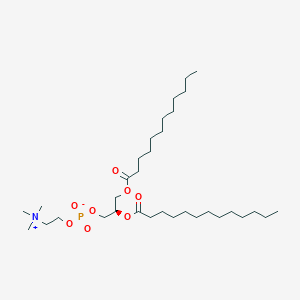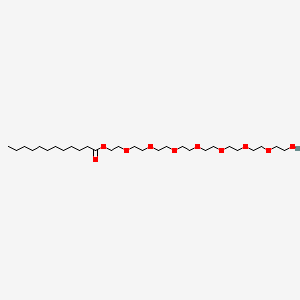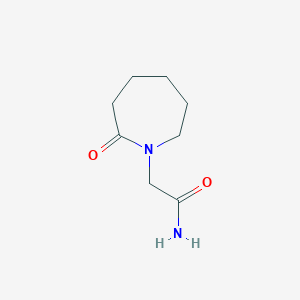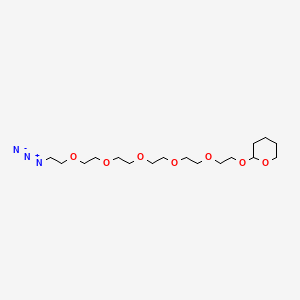![molecular formula C12H14Cl2Ti B11938000 Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)](/img/structure/B11938000.png)
Titanium,dichlorobis[(1,2,3,4,5-H)-1-methyl-2,4-cyclopentadien-1-yl]-(9ci)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RCL T246506 is a chemical compound with the molecular formula C12H14Cl2Ti. It is a titanium-based compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery research
Méthodes De Préparation
The synthetic routes and reaction conditions for RCL T246506 are not extensively documented. it is typically synthesized through organometallic chemistry techniques involving titanium. The preparation methods may involve the reaction of titanium tetrachloride with organic ligands under controlled conditions to form the desired compound. Industrial production methods for such compounds often require stringent conditions to ensure purity and yield.
Analyse Des Réactions Chimiques
RCL T246506 undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: It can also participate in reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: RCL T246506 can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
RCL T246506 has several scientific research applications, including:
Chemistry: It is used in the study of organometallic chemistry and catalysis. Researchers explore its reactivity and potential as a catalyst in various chemical reactions.
Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: RCL T246506 is used in industrial processes that require titanium-based catalysts or reagents.
Mécanisme D'action
The mechanism of action of RCL T246506 involves its interaction with molecular targets and pathways. As a titanium-based compound, it can coordinate with various ligands and participate in catalytic cycles. The specific molecular targets and pathways depend on the context of its application, such as catalysis or biological interactions.
Comparaison Avec Des Composés Similaires
RCL T246506 can be compared with other titanium-based compounds, such as:
Titanium tetrachloride (TiCl4): A common titanium compound used in various industrial processes.
Titanocene dichloride (C10H10Cl2Ti): Another organometallic titanium compound with applications in catalysis and materials science.
RCL T246506 is unique due to its specific molecular structure and reactivity, which may offer distinct advantages in certain applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H14Cl2Ti |
|---|---|
Poids moléculaire |
277.01 g/mol |
InChI |
InChI=1S/2C6H7.2ClH.Ti/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
HAEBMOGKTDSWHJ-UHFFFAOYSA-L |
SMILES canonique |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1H-inden-1-yl]sulfamoyl]-N,N-dimethylacetamide](/img/structure/B11937957.png)
![(2S,3R,4S,5S,6R)-2-[[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxymethyl]-2,4,5,6-tetramethyl-2-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxan-2-yl]methoxymethyl]oxan-3-yl]methoxymethyl]-6-(hydroxymethyl)-2,3,4,5,6-pentamethyloxane-3,4,5-triol](/img/structure/B11937967.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11937976.png)




